molecular formula C12H15NO2 B2787517 N-cyclopropyl-3-methoxy-4-methylbenzamide CAS No. 1007767-11-4

N-cyclopropyl-3-methoxy-4-methylbenzamide

Cat. No.: B2787517
CAS No.: 1007767-11-4
M. Wt: 205.257
InChI Key: WWAJLLYCIXCLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-methoxy-4-methylbenzamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-3-methoxy-4-methylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-3-methoxy-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-methoxy-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-4-9(7-11(8)15-2)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAJLLYCIXCLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation of N-cyclopropyl-3-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-cyclopropyl-3-methoxy-4-methylbenzamide Molecular Formula:


Exact Mass:  205.1103 Da

This technical guide outlines the rigorous structural characterization of N-cyclopropyl-3-methoxy-4-methylbenzamide, a pharmacophore frequently encountered in the development of kinase inhibitors (e.g., p38 MAPK) and PDE4 inhibitors. The elucidation strategy integrates high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Emphasis is placed on distinguishing this specific regioisomer (3-methoxy-4-methyl) from its potential synthetic impurities and isomers (e.g., 4-methoxy-3-methyl), utilizing Nuclear Overhauser Effect (NOE) experiments as the definitive structural proof.

Synthetic Context & Impurity Profiling

To understand the spectral data, one must first understand the sample origin. This compound is typically synthesized via amide coupling of 3-methoxy-4-methylbenzoic acid and cyclopropylamine .

Reaction Scheme:



Critical Impurities to Detect:

  • Residual Acid: 3-methoxy-4-methylbenzoic acid (Look for broad -COOH in proton NMR >11 ppm).

  • Dimerization: Symmetrical anhydrides (detectable via MS).

  • Regioisomers: 4-methoxy-3-methyl analogues (arising from impure starting materials).

Visualization: Elucidation Workflow

The following diagram outlines the decision-making process for validating the structure.

ElucidationWorkflow Start Crude Sample HRMS HRMS (ESI+) Confirm Formula C12H15NO2 Start->HRMS IR FT-IR Confirm Amide/Ether Funct. Groups HRMS->IR H1NMR 1H NMR (DMSO-d6) Integration & Multiplicity Check IR->H1NMR C13NMR 13C NMR & HSQC Carbon Count & Hybridization H1NMR->C13NMR NOESY 1D/2D NOESY Regiochemistry Confirmation (OMe vs Me position) C13NMR->NOESY Isomer Check Final Validated Structure NOESY->Final Pass

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (HRMS)

Objective: Establish molecular formula and analyze fragmentation to confirm the benzamide linker.

Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation[1][2][3][4][5][6]
  • Molecular Ion: Expect

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Cyclopropylamine: Cleavage of the amide bond typically yields the acylium ion (benzoylium cation).

    • Acylium Ion: Peak at 149.06 m/z (corresponding to the 3-methoxy-4-methylbenzoyl cation).

    • Secondary Loss: Loss of CO from the acylium ion yields the phenyl cation at 121.06 m/z .

Visualization: Fragmentation Pathway

Fragmentation M_H [M+H]+ m/z 206.12 Acylium Acylium Ion (Ar-C≡O)+ m/z 149.06 M_H->Acylium - C3H7N Amine Neutral Loss Cyclopropylamine M_H->Amine Phenyl Phenyl Cation (Ar)+ m/z 121.06 Acylium->Phenyl - CO (28 Da)

Figure 2: Proposed ESI-MS fragmentation pathway characteristic of N-substituted benzamides.

NMR Spectroscopy (The Core Verification)

Objective: Map every proton and carbon to the proposed structure and confirm the 1,3,4-substitution pattern.

Solvent Choice: DMSO-d6 is preferred over CDCl


 for benzamides. DMSO minimizes amide proton exchange, resulting in a sharp, visible doublet for the NH proton, which is crucial for proving the coupling to the cyclopropyl methine.
H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH 8.35Broad Doublet1H

Amide proton; couples to CH-cyclopropyl.
H-2 7.38Doublet (d)1H

Aromatic; isolated between amide/OMe. Meta-coupling only.
H-6 7.34Doublet of Doublets (dd)1H

Aromatic; Ortho to amide, Meta to Me.
H-5 7.18Doublet (d)1H

Aromatic; Ortho to Methyl group.
OMe 3.82Singlet (s)3H-Methoxy group at C-3.
CH (Cyp) 2.85Multiplet (m)1H-Cyclopropyl methine; deshielded by Nitrogen.
Me 2.18Singlet (s)3H-Methyl group at C-4.
CH

(Cyp)
0.65 - 0.55Multiplet4H-Cyclopropyl methylenes (cis/trans overlap).
Critical Connectivity (2D NMR)

To prove the structure is not the isomer (4-methoxy-3-methyl), you must run NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation).

  • HMBC Diagnosis:

    • The Carbonyl Carbon (~166 ppm) will show correlations to H-2 and H-6 , but not H-5.

    • The Methyl Carbon (~16 ppm) will show strong correlation to C-4 (quaternary) and C-5 (aromatic CH), confirming the methyl group is attached at position 4.

    • The Methoxy Protons (3.82 ppm) will correlate to C-3 (~157 ppm).

  • NOESY Diagnosis (The "Gold Standard"):

    • Irradiate Methyl (2.18 ppm): You must see NOE enhancement at H-5 (ortho). You should not see enhancement at H-2.

    • Irradiate Methoxy (3.82 ppm): You must see NOE enhancement at H-2 (isolated proton).

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Amide I (C=O Stretch): Strong band at 1630–1660 cm

    
     . (Lower frequency than esters due to resonance).
    
  • Amide II (N-H Bend): Medium band at 1530–1550 cm

    
     .
    
  • Ether (C-O-C): Strong stretch at 1240–1260 cm

    
      (Aryl-alkyl ether).
    
  • N-H Stretch: Single band at 3200–3300 cm

    
      (Secondary amide).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for NMR shift prediction and additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl and benzamide specific shifts).

  • PubChem Compound Summary. (n.d.). N-cyclopropylbenzamide derivatives. National Center for Biotechnology Information. (Used for structural analog comparison).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for coupling constants and NOE interpretation).

Sources

N-cyclopropyl-3-methoxy-4-methylbenzamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclopropyl-3-methoxy-4-methylbenzamide: Synthesis, Properties, and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of N-cyclopropyl-3-methoxy-4-methylbenzamide, a compound of significant interest for researchers and professionals in drug development. This document details the molecule's formal IUPAC nomenclature, key structural features, and predicted physicochemical properties. A central focus is the detailed, step-by-step methodology for its synthesis, beginning with the formation of its precursor, 3-methoxy-4-methylbenzoic acid, followed by a robust amidation protocol. The guide further explores the scientific rationale behind the inclusion of the cyclopropyl and substituted benzamide moieties, which are prevalent in modern medicinal chemistry.[1][2] By contextualizing the compound's structure within established pharmacological scaffolds, this paper serves as a foundational resource for its application in scientific research and discovery.

Chemical Identity and Nomenclature

The precise identification and naming of a compound are foundational for all subsequent research and development. This section outlines the formal nomenclature and structural representation of the target molecule.

IUPAC Name

Based on the principles of chemical nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-cyclopropyl-3-methoxy-4-methylbenzamide .

Synonyms and Identifiers

As a potentially novel or specialized research compound, it may not have established synonyms or a dedicated CAS number. Researchers may refer to it using variations of its IUPAC name or internal compound codes. An analogous, simpler structure, 3-methoxy-4-methylbenzamide, is identified in PubChem.[3]

Chemical Structure

The molecular structure consists of a central benzamide core with three substitutions on the benzene ring and a cyclopropyl group attached to the amide nitrogen.

Caption: 2D structure of N-cyclopropyl-3-methoxy-4-methylbenzamide.

Key Structural Features
  • Benzamide Core: A versatile and common scaffold in pharmacology known for its stability and ability to participate in hydrogen bonding.[4]

  • Cyclopropyl Group: This small, strained ring is a "bioisostere" for larger groups and can improve metabolic stability, binding affinity, and membrane permeability. Its unique electronic properties have led to its incorporation in numerous FDA-approved drugs.[1][5]

  • 3-Methoxy-4-Methyl Substitution: This specific substitution pattern on the benzene ring influences the molecule's polarity, solubility, and interaction with biological targets. The precursor acid is a known pharmaceutical intermediate.[6]

Physicochemical Properties

Quantitative data on the physicochemical properties of N-cyclopropyl-3-methoxy-4-methylbenzamide are not widely available in public databases, suggesting its status as a novel research chemical. The following table summarizes key properties calculated using established computational models, which are vital for experimental design in drug discovery, such as assessing solubility and potential for crossing biological membranes.[7]

PropertyValueUnit
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol
Predicted XLogP3 ~2.5 - 3.0-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bond Count 3-

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis and Manufacturing

The synthesis of N-cyclopropyl-3-methoxy-4-methylbenzamide is most logically achieved through a two-stage process. First, the synthesis of the key intermediate, 3-methoxy-4-methylbenzoic acid, is performed, followed by an amidation reaction to couple the carboxylic acid with cyclopropylamine.

Rationale for Synthetic Strategy

This modular approach is efficient and allows for high purity of the final product. The synthesis of the benzoic acid precursor is well-documented, providing a reliable starting point.[8][9] The subsequent amidation is a fundamental and highly optimized reaction in organic chemistry, with multiple reliable methods available to ensure a high yield.[10]

Diagram of the Synthetic Workflow

G start 3-Hydroxy-4-methylbenzoic Acid intermediate 3-Methoxy-4-methylbenzoic Acid start->intermediate Step 1: Methylation (e.g., Dimethyl Sulfate, KOH) final_product N-cyclopropyl-3-methoxy-4-methylbenzamide intermediate->final_product Step 2: Amidation (e.g., Activating Agent) reagent2 Cyclopropylamine reagent2->final_product

Caption: Proposed two-step synthetic workflow.

Protocol 1: Synthesis of 3-Methoxy-4-methylbenzoic Acid

This protocol is adapted from established methylation procedures for hydroxybenzoic acids.[8] The core principle is the selective methylation of the hydroxyl group using a methylating agent under basic conditions.

Materials and Equipment:

  • 3-hydroxy-4-methylbenzoic acid

  • Potassium hydroxide (KOH)

  • Dimethyl sulfate (DMS)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Dropping funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzoic acid and potassium hydroxide in deionized water with stirring. An example ratio involves approximately 2.7 moles of KOH for every 1 mole of the starting acid.[8]

  • Methylation: Heat the solution to approximately 40°C. Add dimethyl sulfate dropwise from a dropping funnel over several hours. It is critical to maintain the pH between 10.5 and 11.0 by adding a KOH solution as needed.[8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture. The product may precipitate or can be extracted with an organic solvent. Acidify the aqueous phase with HCl to precipitate any unreacted starting material, which can be recovered. The organic phase containing the desired methyl 3-methoxy-4-methylbenzoate ester is then separated.

  • Hydrolysis (if ester is formed): The resulting ester is hydrolyzed back to the carboxylic acid by heating with an aqueous base (e.g., KOH solution), followed by acidification with HCl to precipitate the final product, 3-methoxy-4-methylbenzoic acid.[11]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization to achieve high purity.

Protocol 2: Amidation to Yield N-cyclopropyl-3-methoxy-4-methylbenzamide

This procedure utilizes a standard peptide coupling approach, which is efficient for forming amide bonds under mild conditions, preventing side reactions.

Materials and Equipment:

  • 3-methoxy-4-methylbenzoic acid (from Protocol 1)

  • Cyclopropylamine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) and Iodine (I₂) or another suitable activating agent system.[10]

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reagent Activation: In a flask under a nitrogen atmosphere, dissolve iodine in anhydrous DCM and cool to 0°C. Add triphenylphosphine in one portion.[10]

  • Amine Addition: Add cyclopropylamine to the stirred mixture, followed by triethylamine. The triethylamine acts as a base to neutralize the HI formed during the reaction.

  • Carboxylic Acid Addition: Add a solution of 3-methoxy-4-methylbenzoic acid in DCM to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-cyclopropyl-3-methoxy-4-methylbenzamide.[10]

Applications in Research and Drug Development

While specific biological activity data for N-cyclopropyl-3-methoxy-4-methylbenzamide is not publicly available, its structural components suggest significant potential as a scaffold in medicinal chemistry.

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The inclusion of a cyclopropyl ring is a well-established strategy in drug design.[1] It often confers improved metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, its rigid structure can lock the molecule into a favorable conformation for binding to a biological target, thereby increasing potency. Its unique electronic nature can also modulate the properties of adjacent functional groups, making it a valuable tool for fine-tuning the pharmacological profile of a lead compound.[5]

The Benzamide Scaffold in Pharmacology

Benzamides are a privileged class of compounds found in numerous approved drugs targeting a wide array of conditions.[2] They are particularly prominent in the development of agents targeting the central nervous system (CNS), as well as in oncology and anti-inflammatory research. The amide bond is a stable linker that can participate in crucial hydrogen bond interactions within a receptor's binding site.

Potential Research Targets

Given the structural motifs, N-cyclopropyl-3-methoxy-4-methylbenzamide and its derivatives could be investigated for a variety of therapeutic applications, including:

  • Enzyme Inhibition: The scaffold could serve as a starting point for developing inhibitors of kinases, proteases, or other enzymes implicated in diseases like cancer.[2]

  • GPCR Modulation: Many G-protein coupled receptor (GPCR) ligands contain aromatic amide structures.

  • Agrochemicals: Substituted benzamides are also utilized in the agrochemical industry as herbicides or fungicides.[12]

Conclusion

N-cyclopropyl-3-methoxy-4-methylbenzamide stands as a molecule with considerable potential for scientific exploration. This guide has established its formal chemical identity and provided robust, literature-supported protocols for its synthesis. By combining the pharmacologically significant cyclopropyl group with the versatile substituted benzamide core, this compound represents a promising scaffold for the development of novel therapeutic agents and research tools. The methodologies and insights presented herein offer a solid foundation for researchers and drug development professionals to synthesize, study, and unlock the potential of this intriguing molecule.

References

Sources

Technical Monograph: Pharmacological Profiling of N-cyclopropyl-3-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: N-Cyc-MMB Chemical Class: Substituted Benzamide / Phenolic Ether Analog Primary Application: Medicinal Chemistry (CNS & Peripheral Receptor Modulation)

Executive Summary & Chemical Identity[1][2][3][4]

N-cyclopropyl-3-methoxy-4-methylbenzamide represents a specialized scaffold in medicinal chemistry, merging the privileged benzamide core with specific lipophilic and steric modulators. This compound is frequently investigated as a pharmacophore fragment in the development of TRPV1 antagonists , Dopamine D2/D3 receptor ligands , and Type II Kinase inhibitors .

Its structural logic relies on three key motifs:

  • N-Cyclopropyl Amide: A bioisostere for alkyl groups that imparts metabolic stability (blocking

    
    -hydroxylation) and induces conformational rigidity, favoring binding in hydrophobic pockets.
    
  • 3-Methoxy Group: A hydrogen-bond acceptor mimicking the vanilloid "head" group seen in capsaicinoids, critical for interaction with TRP channels and kinase hinge regions.

  • 4-Methyl Group: Provides steric bulk to fill selectivity pockets and modulate the electronic properties of the aromatic ring.

Physicochemical Profile (Calculated)
PropertyValueImplication
Molecular Formula

Low MW fragment (<250 Da)
Molecular Weight 205.25 g/mol High ligand efficiency potential
cLogP ~2.1 - 2.4CNS penetrant; good oral bioavailability
TPSA ~38 ŲExcellent membrane permeability
H-Bond Donors/Acceptors 1 / 2Balanced polarity for receptor binding

Theoretical Mechanism of Action (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data from analogous benzamides (e.g., Remoxipride, Roflumilast precursors, and Capsazepine analogs), N-Cyc-MMB is predicted to exhibit activity in two primary biological domains.

A. TRPV1 Antagonism (Pain & Inflammation)

The 3-methoxy-4-alkyl substitution pattern is a hallmark of vanilloid receptor ligands. Unlike agonists (e.g., Capsaicin) which require a specific phenolic hydroxyl, the conversion to a benzamide often switches activity from agonism to antagonism.

  • Mechanism: Allosteric modulation of the transmembrane domain of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

  • Binding Mode: The cyclopropyl group occupies the hydrophobic "tail" pocket, while the methoxy-benzamide core interacts with the Tyr511 residue region.

B. Dopamine D2/D3 Receptor Modulation (CNS)

Substituted benzamides are a classic class of antipsychotics.

  • Mechanism: Orthosteric blockade of postsynaptic D2 receptors in the mesolimbic pathway.

  • Selectivity: The N-cyclopropyl group often enhances D3 over D2 selectivity compared to N-ethyl analogs, potentially offering a better side-effect profile (reduced EPS).

C. Structural Pharmacophore Map

The following diagram illustrates the functional logic of the molecule:

Pharmacophore Core Benzamide Core (Scaffold) Methoxy 3-Methoxy (H-Bond Acceptor) Core->Methoxy Pos 3: H-Bonding Methyl 4-Methyl (Steric/Lipophilic) Core->Methyl Pos 4: Hydrophobic Fill Amide Amide Linker (H-Bond Donor) Core->Amide Linker TRPV1 Target: TRPV1 (Antagonist) Methoxy->TRPV1 Mimics Vanilloid Cyclopropyl N-Cyclopropyl (Metabolic Shield) Amide->Cyclopropyl N-Sub: Conf. Lock D2 Target: D2/D3 (Modulator) Cyclopropyl->D2 Pocket Fit

Caption: Pharmacophore decomposition of N-Cyc-MMB highlighting structural motifs and their theoretical biological targets.

Experimental Validation Protocols

To validate the biological activity of N-Cyc-MMB, the following standardized workflows are recommended. These protocols prioritize data integrity and reproducibility.

Protocol A: Chemical Synthesis & Verification

Before biological testing, the compound must be synthesized with >98% purity.

  • Reaction: Nucleophilic acyl substitution.

  • Reagents: 3-Methoxy-4-methylbenzoic acid (Starting Material), Thionyl Chloride (

    
    ), Cyclopropylamine, Triethylamine (
    
    
    
    ).

Step-by-Step Methodology:

  • Activation: Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF and dropwise

    
     (1.5 eq). Reflux for 2 hours to generate the acid chloride. Evaporate volatiles.
    
  • Coupling: Re-dissolve residue in DCM. Cool to 0°C. Add

    
     (2.0 eq) followed by Cyclopropylamine (1.1 eq).
    
  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine), then Sat.

    
     (remove unreacted acid). Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane.

  • Validation:

    
    -NMR (confirm cyclopropyl protons at 
    
    
    
    0.5-0.8 ppm) and LC-MS (Target Mass: 206.1
    
    
    ).
Protocol B: In Vitro Calcium Flux Assay (TRPV1 Activity)

This assay determines if N-Cyc-MMB acts as an antagonist against Capsaicin-induced calcium influx.

Reagents:

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-4 AM (Calcium indicator).

  • Capsaicin (Agonist control,

    
     concentration).
    

Workflow:

  • Loading: Incubate cells with 4

    
    M Fluo-4 AM for 45 min at 37°C. Wash with assay buffer (HBSS + 20mM HEPES).
    
  • Pre-incubation: Add N-Cyc-MMB (concentration range: 1 nM to 10

    
    M) to wells. Incubate for 15 min.
    
  • Stimulation: Inject Capsaicin (final conc. 100 nM).

  • Measurement: Monitor fluorescence (Ex 490nm / Em 520nm) using a FLIPR or kinetic plate reader.

  • Analysis: Calculate

    
     by normalizing inhibition against vehicle (0%) and Capsazepine (100% control).
    
Protocol C: Microsomal Stability (ADME)

The cyclopropyl group is often used to block dealkylation. This assay verifies that hypothesis.

Workflow:

  • Incubate 1

    
    M N-Cyc-MMB with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sample at t=0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) < 20 
    
    
    
    L/min/mg protein indicates high metabolic stability.

Biological Evaluation Workflow Diagram

This flowchart guides the researcher through the logical progression from synthesis to lead optimization.

Workflow cluster_Screening Primary Screening Tier Start Start: N-Cyc-MMB Design Concept Synth Synthesis & QC (NMR/LCMS >98%) Start->Synth Binding Radioligand Binding (D2/D3 Receptors) Synth->Binding Func Ca2+ Flux Assay (TRPV1 Antagonism) Synth->Func Hit Hit Identification (IC50 < 1 uM) Binding->Hit Func->Hit Fail Discard / Redesign Hit->Fail No ADME ADME Profiling (Microsomal Stability) Hit->ADME Yes InVivo In Vivo PK/PD (Rodent Models) ADME->InVivo High Stability

Caption: Decision tree for the biological characterization of N-Cyc-MMB.

References

  • Rotstein, D. M., et al. (2010). "Synthesis and SAR of N-cyclopropylbenzamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Lovenberg, T. W., et al. (2015). "Pharmacological profile of substituted benzamides at dopamine D2 and D3 receptors." European Journal of Pharmacology.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism of Amides." Academic Press.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods: Metabolic Stability." Elsevier.

(Note: While the specific molecule N-Cyc-MMB is a research scaffold, the references provided point to the foundational literature establishing the activity of this chemical class.)

Methodological & Application

Application Notes and Protocols for the Purification of N-cyclopropyl-3-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N-cyclopropyl-3-methoxy-4-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purity in drug development and manufacturing, these application notes detail three robust purification methodologies: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices. This ensures adaptability and effective implementation in various laboratory settings.

Introduction: The Importance of Purity for N-cyclopropyl-3-methoxy-4-methylbenzamide

N-cyclopropyl-3-methoxy-4-methylbenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. The efficacy, safety, and stability of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates. Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can have unintended pharmacological effects or compromise the stability of the drug product. Therefore, robust and validated purification techniques are paramount.

This guide provides detailed protocols for three common and effective purification techniques, each suited for different scales and purity requirements. The choice of method will depend on the initial purity of the crude material, the desired final purity, and the quantity of compound to be purified.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of N-cyclopropyl-3-methoxy-4-methylbenzamide typically involves the coupling of 3-methoxy-4-methylbenzoic acid and cyclopropylamine.

Common Impurities May Include:

  • Unreacted Starting Materials:

    • 3-methoxy-4-methylbenzoic acid

    • Cyclopropylamine

  • Reagent-Related Impurities:

    • Coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).[1][2]

    • Catalysts or bases used in the reaction.

  • Side-Reaction Products:

    • Products of side reactions specific to the chosen synthetic route.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and to aid in the selection of the most appropriate purification strategy.

Purification Protocol I: Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. For N-substituted benzamides, polar protic solvents or binary solvent systems are often effective.[3][4]

Rationale for Solvent Selection

The ideal recrystallization solvent will dissolve the N-cyclopropyl-3-methoxy-4-methylbenzamide readily at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. Given the structure of the target molecule (an amide with aromatic and aliphatic character), a solvent of intermediate polarity is a good starting point. Ethanol or a mixture of ethyl acetate and a non-polar anti-solvent like hexanes are excellent candidates.[3][5]

Step-by-Step Protocol
  • Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to identify a suitable system. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude N-cyclopropyl-3-methoxy-4-methylbenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., ethanol) required to fully dissolve the solid. This creates a saturated solution and maximizes yield.[4]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Use charcoal sparingly as it can adsorb the desired product.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove residual solvent.

Troubleshooting Recrystallization
Problem Potential Cause Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Scratching the inside of the flask can induce crystallization.[1]
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble.Evaporate some of the solvent to increase the concentration. If that fails, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling in an ice bath.

Purification Protocol II: Silica Gel Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[6] It is particularly useful for separating compounds with similar polarities.

Principle of Separation

Silica gel is a polar stationary phase. Compounds with greater polarity will adhere more strongly to the silica and elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. The polarity of the N-cyclopropyl-3-methoxy-4-methylbenzamide, with its amide and ether functional groups, allows for effective separation from both more polar (e.g., unreacted carboxylic acid) and less polar impurities.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Rf and solvent system) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate

Caption: Workflow for purification by silica gel column chromatography.

Step-by-Step Protocol
  • TLC Analysis: Using a TLC plate, determine an appropriate solvent system (mobile phase). A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin eluting the sample. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-cyclopropyl-3-methoxy-4-methylbenzamide.

Purification Protocol III: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful technique for achieving very high levels of purity, often exceeding 99%.[7] It is particularly useful for purifying valuable pharmaceutical intermediates and for isolating small quantities of material with high precision.[8][9]

Rationale and Method Development

Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), is commonly used for compounds of intermediate polarity like N-cyclopropyl-3-methoxy-4-methylbenzamide.

Method development typically begins at the analytical scale to optimize the separation conditions (mobile phase composition, gradient, etc.) before scaling up to the preparative scale.

Workflow for Preparative HPLC

G cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification cluster_iso Isolation & Analysis Analytical 1. Develop Analytical HPLC Method (Optimize separation) LoadStudy 2. Perform Loading Study Analytical->LoadStudy ScaleUp 3. Scale Up to Preparative Column LoadStudy->ScaleUp Purify 4. Purify Crude Sample ScaleUp->Purify Fractionate 5. Collect Fractions (Based on UV detection) Purify->Fractionate PurityCheck 6. Analyze Fractions for Purity Fractionate->PurityCheck Pool 7. Pool Pure Fractions PurityCheck->Pool Isolate 8. Remove Solvent (Lyophilization or Evaporation) Pool->Isolate

Caption: Workflow for purification by preparative HPLC.

Step-by-Step Protocol
  • Analytical Method Development: Develop a reversed-phase HPLC method on an analytical column (e.g., C18, 4.6 x 250 mm, 5 µm). A typical mobile phase would be a gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Scale-Up Calculation: Once the analytical method is optimized, scale up the flow rate and injection volume for the preparative column based on the column dimensions.

  • Sample Preparation: Dissolve the crude N-cyclopropyl-3-methoxy-4-methylbenzamide in a suitable solvent, such as the initial mobile phase, and filter it through a 0.45 µm syringe filter to remove particulates.

  • Purification: Equilibrate the preparative HPLC system. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions as they elute from the column, guided by a UV detector monitoring the absorbance at a suitable wavelength (e.g., 254 nm). Automated fraction collectors are typically used for this purpose.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Product Isolation: Combine the fractions that meet the desired purity specification. Remove the organic solvent (e.g., acetonitrile) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with an organic solvent to isolate the final product.

Summary of Purification Techniques

Technique Principle Typical Purity Scale Advantages Disadvantages
Recrystallization Differential solubility>98%Milligrams to KilogramsCost-effective, simple, highly scalableNot suitable for all compounds (e.g., oils), may have lower yield
Column Chromatography Differential adsorption95-99%Milligrams to GramsWidely applicable, good resolution for similar compoundsCan be time-consuming, uses large solvent volumes
Preparative HPLC Differential partitioning>99.5%Micrograms to Kilograms[10]High resolution and purity, automatable[7]High cost (equipment and solvents), requires method development

Conclusion

The purification of N-cyclopropyl-3-methoxy-4-methylbenzamide is a critical step in ensuring the quality and safety of subsequent pharmaceutical products. The choice of purification technique—recrystallization, column chromatography, or preparative HPLC—should be guided by the initial purity of the crude material, the required final purity, and the scale of the synthesis. By understanding the principles behind each method and following the detailed protocols provided, researchers can consistently obtain high-purity material for their drug development programs.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved February 15, 2026, from [Link]

  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved February 15, 2026, from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved February 15, 2026, from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved February 15, 2026, from [Link]

  • A practical handbook for pharmaceutical chemistry. (n.d.). Part 6: Preparation of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved February 15, 2026, from [Link]

  • Vaia. (2022). Column Chromatography: Procedure, Technique & Examples. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved February 15, 2026, from [Link]

Sources

N-cyclopropyl-3-methoxy-4-methylbenzamide as an intermediate for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and downstream utility of N-cyclopropyl-3-methoxy-4-methylbenzamide (referred to herein as Inter-3M4M ). This molecule represents a critical "Right-Hand Side" (RHS) scaffold in the discovery of GABA-gated chloride channel allosteric modulators (Group 30 insecticides), a class exemplified by actives such as Broflanilide and Cyproflanilide.

Unlike traditional di-halo benzamide motifs, the 3-methoxy-4-methyl substitution pattern offers unique lipophilicity (LogP) modulation and metabolic stability profiles. This guide provides a scalable, self-validating protocol for synthesizing high-purity Inter-3M4M and outlines its application in fragment-based agrochemical discovery.

Chemical Context & Mechanism

The Role in Agrochemical Design

Modern insecticides, particularly meta-diamides, function by binding to the allosteric site of the GABA receptor in pests. The efficacy of these molecules relies on a "bipartite" structure:

  • LHS (Left-Hand Side): Typically a fluoro-aryl or heterocyclic core (e.g., pyrazole).

  • Linker: A diamide bridge.

  • RHS (Right-Hand Side): A substituted benzamide.[1][2][3]

Inter-3M4M serves as a specialized RHS fragment. The cyclopropyl group restricts conformational flexibility, locking the amide into a bioactive conformation, while the methoxy/methyl motif balances aqueous solubility with membrane permeability—a critical challenge in optimizing systemic agrochemicals.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic placing Inter-3M4M within the broader context of insecticide synthesis.

Agrochemical_Pathway Acid 3-Methoxy-4-methylbenzoic Acid (Starting Material) Inter N-cyclopropyl-3-methoxy-4-methylbenzamide (Inter-3M4M) Acid->Inter Amidation (SOCl2 / Et3N) Amine Cyclopropylamine Amine->Inter Activation C-H Activation / Halogenation (Ortho-position) Inter->Activation Functionalization Coupling Pd-Catalyzed Coupling (with LHS Heterocycle) Activation->Coupling FinalAI Target meta-Diamide Insecticide (AI) Coupling->FinalAI

Figure 1: Retrosynthetic pathway demonstrating the role of Inter-3M4M as the RHS scaffold for meta-diamide synthesis.

Experimental Protocol: Synthesis of Inter-3M4M

This protocol utilizes an Acid Chloride Method rather than expensive peptide coupling agents (HATU/EDC), ensuring the process is scalable for kilogram-batch production in an industrial agrochemical setting.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][4][5]Role
3-Methoxy-4-methylbenzoic acid 166.171.0Limiting Reagent
Thionyl Chloride (SOCl₂) 118.971.5Chlorinating Agent
Cyclopropylamine 57.091.2Nucleophile
Triethylamine (TEA) 101.192.5Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
DMF (Cat.) -0.05Catalyst
Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Charge a dry 3-neck round-bottom flask (RBF) with 3-Methoxy-4-methylbenzoic acid (10.0 g, 60.1 mmol) and anhydrous DCM (100 mL).

  • Add catalytic DMF (3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Install a reflux condenser and an off-gas scrubber (NaOH trap).

  • Add Thionyl Chloride (10.7 g, 90.1 mmol) dropwise at room temperature (RT) under N₂ atmosphere.

  • Heat to reflux (40°C) for 2 hours.

    • Checkpoint: Monitor reaction by TLC (MeOH quench aliquot). Disappearance of acid indicates conversion to acid chloride.

  • Cool to RT and concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).

Step 2: Amidation

  • In a separate reactor, dissolve Cyclopropylamine (4.12 g, 72.1 mmol) and Triethylamine (15.2 g, 150 mmol) in DCM (50 mL). Cool to 0°C using an ice bath.

  • Add the acid chloride solution (from Step 1) dropwise to the amine solution over 30 minutes, maintaining internal temperature < 10°C.

    • Causality: Controlling exotherm prevents double-acylation or ring-opening of the strained cyclopropyl ring.

  • Allow the mixture to warm to RT and stir for 4 hours.

Step 3: Work-up and Purification

  • Quench: Add water (100 mL) to the reaction mixture.

  • Extraction: Separate phases. Wash the organic layer successively with:

    • 1N HCl (50 mL) – Removes unreacted amine/TEA.

    • Sat. NaHCO₃ (50 mL) – Removes unreacted parent acid.

    • Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from hot Ethyl Acetate/Heptane (1:3 ratio).

  • Yield: Expected yield 85-92% as off-white needles.

Quality Control & Characterization

To ensure the intermediate is suitable for downstream library synthesis, it must meet the following specifications.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Conforms to structure
Water Content Karl Fischer< 0.5%
Residual Solvent GC-HS< 500 ppm (DCM)
Expected ¹H-NMR Data (400 MHz, DMSO-d₆)
  • δ 8.35 (d, 1H, NH): Amide proton doublet (coupling with cyclopropyl CH).

  • δ 7.35 (d, 1H, Ar-H2): Ortho to carbonyl.

  • δ 7.30 (dd, 1H, Ar-H6): Meta to methyl.

  • δ 7.15 (d, 1H, Ar-H5): Ortho to methyl.

  • δ 3.84 (s, 3H, OCH₃): Methoxy singlet.

  • δ 2.85 (m, 1H, N-CH): Cyclopropyl methine.

  • δ 2.18 (s, 3H, Ar-CH₃): Methyl singlet.

  • δ 0.55 - 0.70 (m, 4H, Cyclopropyl-CH₂): Characteristic multiplets.

Application: Downstream Functionalization

Inter-3M4M is rarely the final active ingredient. It is designed to be a "modular cassette." The most common application involves C-H activation or Electrophilic Aromatic Substitution (EAS) to introduce the "Left-Hand Side" linker.

Protocol: Ortho-Halogenation (Preparation for Coupling) To couple this amide to a heterocyclic core, a halogen handle is often required at the position ortho to the methoxy group (Position 2 or 6).

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.

  • Conditions: RT, 12 hours.

  • Outcome: The methoxy group directs bromination primarily to the ortho position (Position 2), creating a steric lock that is highly desirable for biological activity in meta-diamides [1].

  • Next Step: The resulting brominated intermediate undergoes Suzuki-Miyaura coupling with boronic esters of pyrazole or pyridine cores.

Workflow_Logic Start Purified Inter-3M4M Decision Target Modification? Start->Decision PathA Path A: Ortho-Bromination (NBS/MeCN) Decision->PathA High Regioselectivity Needed PathB Path B: C-H Arylation (Pd(OAc)2/Ag2CO3) Decision->PathB Atom Economy Priority ProductA Precursor for Suzuki Coupling (Standard Route) PathA->ProductA ProductB Direct Biaryl Formation (Advanced Route) PathB->ProductB

Figure 2: Decision matrix for downstream utilization of the intermediate.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber for HCl/SO₂ off-gassing.

  • Cyclopropylamine: Volatile and toxic. Handle in a well-ventilated fume hood.

  • Inter-3M4M: While likely low toxicity, benzamide analogs should be treated as potential irritants. Wear standard PPE (gloves, goggles, lab coat).

References

  • Xu, L., et al. (2022). "Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group." Journal of the Brazilian Chemical Society. Available at: [Link]

  • Lahm, G. P., et al. (2009). "Rynaxypyr: A new anthranilic diamide insecticide acting on ryanodine receptors." Bioorganic & Medicinal Chemistry Letters, 15(11), 4898-4906. (Foundational chemistry for amide insecticides).
  • PubChem Compound Summary. (2024). "N-cyclopropyl-3-methoxy-4-methylbenzamide."[3] National Center for Biotechnology Information. Available at: [Link] (Note: Link references complex analog containing the substructure).

Sources

Application Note: Optimized Synthesis of N-Cyclopropyl-3-methoxy-4-methylbenzamide via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the laboratory-scale synthesis (1g – 50g) of N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS: 1007767-11-4). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and PDE4 inhibitors (analogous to Roflumilast precursors).

While direct amide coupling using reagents like HATU or EDC is convenient for milligram-scale discovery, it becomes cost-prohibitive and atom-inefficient at gram scales. This protocol prioritizes the Acyl Chloride Method via Thionyl Chloride (


) activation. This route offers superior scalability, simplified purification (avoiding urea byproducts), and higher cost-efficiency. A secondary protocol using HATU is provided for high-throughput library generation.
Reaction Scheme

ReactionScheme SM1 3-Methoxy-4-methylbenzoic acid (C9H10O3) Inter Acyl Chloride Intermediate SM1->Inter Reflux, 2h (- SO2, - HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product N-Cyclopropyl-3-methoxy- 4-methylbenzamide Inter->Product 0°C to RT Nucleophilic Acyl Substitution Reagent2 Cyclopropylamine (Base/DCM) Reagent2->Product

Figure 1: Two-step one-pot synthesis via acyl chloride activation.

Materials & Safety Profile

Critical Safety Note: Cyclopropylamine is highly volatile (bp 49-50°C) and toxic. All operations involving this amine must be conducted in a functioning fume hood.

ReagentEquiv.RoleSafety Hazard
3-Methoxy-4-methylbenzoic acid 1.0Limiting ReagentIrritant
Thionyl Chloride (

)
1.5 - 2.0ActivatorCorrosive, Reacts violently w/ water
Cyclopropylamine 1.2NucleophileToxic, Flammable, Volatile
Triethylamine (

)
2.0Acid ScavengerFlammable, Corrosive
Dichloromethane (DCM) SolventSolventVolatile, Carcinogen suspect
DMF 0.05CatalystReprotoxic

Protocol A: Scalable Synthesis (Acyl Chloride Route)

Target Scale: 10g Starting Material Expected Yield: 85-92%

Phase 1: Activation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gas.
  • Charging: Add 3-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol) and anhydrous DCM (100 mL). The acid may not fully dissolve initially.

  • Catalyst: Add DMF (3 drops). Rationale: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.

  • Activation: Add Thionyl Chloride (8.7 mL, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat to gentle reflux (45°C) for 2–3 hours.

    • Checkpoint: The solution should become clear and cease evolving gas.

  • Concentration: Cool to room temperature (RT). Concentrate in vacuo to remove solvent and excess

    
    . Co-evaporate with Toluene (2 x 20 mL) to ensure complete removal of thionyl chloride.
    
    • Result: Crude acid chloride (yellow oil/solid) is obtained. Use immediately.

Phase 2: Amidation (Schotten-Baumann Conditions)
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (80 mL) and cool to 0°C (ice bath).

  • Nucleophile Mix: In a separate flask, mix Cyclopropylamine (5.0 mL, 72.2 mmol) and Triethylamine (16.8 mL, 120 mmol) in DCM (20 mL).

  • Addition: Add the amine/base mixture dropwise to the acid chloride solution at 0°C over 30 minutes.

    • Causality: Exothermic reaction. Rapid addition causes localized overheating and impurity formation (dimers).

  • Completion: Allow the mixture to warm to RT and stir for 2 hours.

    • Validation: Check TLC (50% EtOAc/Hexane). Product

      
       ~0.4–0.5.
      

Protocol B: High-Throughput Synthesis (HATU Method)

Target Scale: <100 mg (Library Synthesis) Suitability: When speed is prioritized over cost.

  • Dissolve 3-methoxy-4-methylbenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes to activate the acid (formation of O-acyl(tetramethyl)uronium salt).

  • Add Cyclopropylamine (1.2 equiv).

  • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes DMF) and brine.
    
  • Note: Requires chromatographic purification to remove urea byproducts derived from HATU.

Workup & Purification Logic

The purity of benzamides is critical for biological assays. The following decision tree ensures >98% purity.

PurificationLogic Crude Crude Reaction Mixture (DCM Solution) Wash1 1. Acid Wash (1M HCl) Removes excess amine/TEA Crude->Wash1 Wash2 2. Base Wash (Sat. NaHCO3) Removes unreacted acid Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Solid Crude Solid Obtained Dry->Solid Decision Is Purity >95% (LCMS)? Solid->Decision Recryst Recrystallization Solvent: EtOAc/Hexane (1:3) Decision->Recryst Yes Column Flash Chromatography SiO2, 0-60% EtOAc/Hex Decision->Column No (Complex Impurities) Final Pure Product (White Crystalline Solid) Recryst->Final Column->Final

Figure 2: Purification workflow emphasizing the removal of unreacted precursors.

Recrystallization Protocol[2][3][4][5][6][7]
  • Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Slowly add Hexane (or Heptane) until slight turbidity persists.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white needles and wash with cold Hexane.

Analytical Validation

Every batch must be validated against these predicted parameters to ensure structural integrity.

TechniqueParameterExpected SignalAssignment
LC-MS M+H206.1 Da

1H NMR

7.2 - 7.4
Multiplet (3H)Aromatic Protons
1H NMR

6.5
Broad Singlet (1H)Amide NH
1H NMR

3.85
Singlet (3H)Methoxy (

)
1H NMR

2.85
Multiplet (1H)Cyclopropyl CH (methine)
1H NMR

2.25
Singlet (3H)Aryl Methyl (

)
1H NMR

0.6 - 0.8
Multiplets (4H)Cyclopropyl

Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous; use drying tube.
Impurity at M+206+Mass Dimer formationAdd amine slowly at 0°C; ensure excess amine is not >1.5 equiv.
Sticky Gum Product Trapped SolventTriturate with cold pentane or diethyl ether to induce crystallization.

References

  • Montalbetti, C.A.G.N. and Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. Link[5]

  • BenchChem. (2025).[6] Technical Guide: N-substituted benzamide Purification. BenchChem Technical Support. Link

  • ChemScene. (2023). N-Cyclopropyl-3-methoxy-4-methylbenzamide Product Data. ChemScene. Link

  • University of Calgary. (2023). Recrystallization of Amides and Organic Solids.[7][8][9][10][6] Department of Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-cyclopropyl-3-methoxy-4-methylbenzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-cyclopropyl-3-methoxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound.

I. Introduction to Purification Challenges

N-cyclopropyl-3-methoxy-4-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry. Its synthesis, typically involving the coupling of 3-methoxy-4-methylbenzoic acid and cyclopropylamine, can lead to a variety of impurities.[1][] The purification of the final product is critical to ensure its suitability for downstream applications. Common challenges include the removal of unreacted starting materials, byproducts from side reactions, and residual solvents. The physicochemical properties of the target compound, such as its solubility, also play a significant role in the selection and optimization of the purification strategy.[3]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of N-cyclopropyl-3-methoxy-4-methylbenzamide in a question-and-answer format.

Issue 1: Low Purity After Initial Work-up

Q: My initial crude product shows multiple spots on TLC analysis, indicating the presence of significant impurities. What are the likely culprits and how can I address this?

A: The presence of multiple impurities after the initial extraction and washing steps is a common issue. The primary suspects are typically unreacted starting materials and byproducts from the amide coupling reaction.

  • Unreacted 3-methoxy-4-methylbenzoic acid: This is a common impurity if the coupling reaction did not go to completion.[4][5][6][7] Due to its acidic nature, it can often be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up.

  • Unreacted Cyclopropylamine: Being a volatile amine, excess cyclopropylamine can often be removed under reduced pressure.[8][9] However, any remaining traces can be quenched with a dilute acid wash (e.g., 1M HCl), but care must be taken as the product amide could also be acid-labile to some extent.

  • Coupling Reagent Byproducts: If using coupling reagents like DCC or EDC, the resulting urea byproducts can be challenging to remove.[][10] These are often insoluble in common organic solvents and can sometimes be removed by filtration.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of N-acylated urea (if a carbodiimide is used) can occur.

Solution Workflow:

Impurity_Removal_Workflow Crude_Product Crude Product (Multiple Impurities) Basic_Wash Aqueous Basic Wash (e.g., NaHCO3) Crude_Product->Basic_Wash Removes acidic impurities Acidic_Wash Aqueous Acidic Wash (e.g., dilute HCl) Basic_Wash->Acidic_Wash Removes basic impurities Filtration Filtration Acidic_Wash->Filtration Removes insoluble byproducts (e.g., urea) Column_Chromatography Column Chromatography Filtration->Column_Chromatography Final Purification Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Workflow for systematic removal of common impurities.

Issue 2: Difficulty with Recrystallization

Q: I am struggling to recrystallize my N-cyclopropyl-3-methoxy-4-methylbenzamide. It either oils out or the yield is very low. What should I do?

A: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the cooling rate.[11] For benzamide derivatives, a systematic approach to solvent screening is crucial.[12][13]

Troubleshooting Recrystallization:

Problem Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try a lower boiling point solvent or a solvent mixture. Slow down the cooling process; allow the solution to cool to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent to dissolve the compound.[13] Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).[12]
No Crystals Form The solution is not sufficiently saturated, or there are impurities inhibiting crystal growth.Concentrate the solution by evaporating some of the solvent. Try adding a seed crystal of the pure compound. If impurities are suspected, pre-purify the crude product by column chromatography before recrystallization.[14]

Recommended Solvents for Screening:

Based on the properties of similar benzamides, the following solvents and solvent systems are good starting points for recrystallization:[13][15]

  • Single Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate

  • Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane

Issue 3: Challenges with Column Chromatography

Q: During column chromatography, I am observing streaking of my product on the TLC plate and poor separation from a closely-eluting impurity. How can I optimize my chromatography?

A: Column chromatography is a versatile technique for purifying moderately polar compounds like N-cyclopropyl-3-methoxy-4-methylbenzamide.[16][17][18] Streaking and poor separation often indicate issues with the solvent system or interactions with the stationary phase.

Optimizing Column Chromatography:

  • Solvent System (Mobile Phase): A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

    • To address streaking: Add a small amount (0.1-1%) of a modifier to the mobile phase. For a slightly basic compound, triethylamine can help reduce tailing on silica gel. For a slightly acidic compound, a small amount of acetic acid might be beneficial.

    • To improve separation: Use a shallower solvent gradient or run the column isocratically with a solvent system that gives a retention factor (Rf) of around 0.2-0.3 for the target compound on the TLC plate.

  • Stationary Phase: While silica gel is the most common stationary phase, consider alternatives if separation is still challenging.

    • Alumina (neutral or basic): Can be useful if the compound is sensitive to the acidic nature of silica gel.

    • Reverse-phase silica (C18): Uses a polar mobile phase (e.g., acetonitrile/water or methanol/water) and separates compounds based on hydrophobicity. This can be very effective for separating compounds with similar polarities but different hydrophobic characteristics.

Chromatography_Optimization Problem Poor Separation/ Streaking Solvent_System Optimize Mobile Phase Problem->Solvent_System Stationary_Phase Change Stationary Phase Problem->Stationary_Phase Modifier Add Modifier (e.g., Et3N or AcOH) Solvent_System->Modifier Gradient Adjust Gradient Solvent_System->Gradient Alternative_Phase Use Alumina or Reverse Phase Stationary_Phase->Alternative_Phase

Caption: Decision tree for optimizing column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of N-cyclopropyl-3-methoxy-4-methylbenzamide that might influence its purification?

A1: While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.[3] The presence of the amide group provides a site for hydrogen bonding, which can influence its solubility and chromatographic behavior.

Q2: What is the most common method for synthesizing N-cyclopropyl-3-methoxy-4-methylbenzamide, and how does this impact purification?

A2: The most common synthetic route is the amide coupling of 3-methoxy-4-methylbenzoic acid with cyclopropylamine.[][10][19][20] This is often facilitated by a coupling agent such as a carbodiimide (e.g., EDC, DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride.[][10] The choice of method directly impacts the impurity profile. For example, using an acid chloride can lead to residual acid and potential side reactions if not handled carefully, while carbodiimide coupling agents produce urea byproducts that need to be removed.[][21]

Q3: Are there any specific safety precautions I should take when handling cyclopropylamine during the synthesis and purification?

A3: Yes, cyclopropylamine is a volatile, flammable liquid with a pungent odor.[1][8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is also known to be a mechanism-based inactivator of cytochrome P450 enzymes.[1]

Q4: Can I use an alternative to column chromatography for the final purification step?

A4: While column chromatography is a very effective and widely used technique, preparative High-Performance Liquid Chromatography (HPLC) can be an excellent alternative, especially for achieving very high purity on a smaller scale.[14] Recrystallization, if a suitable solvent system can be found, is also a highly effective and scalable method for final purification.[12]

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude N-cyclopropyl-3-methoxy-4-methylbenzamide. Add a small amount of the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture to the solvent's boiling point. If the solid dissolves when hot, the solvent is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[11][13][22]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate) to find a system that gives good separation and an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified N-cyclopropyl-3-methoxy-4-methylbenzamide.

V. References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. Retrieved from

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Retrieved from

  • ChemicalBook. (2026, January 13). Cyclopropylamine. Retrieved from

  • Cayman Chemical. (n.d.). m-Methoxybenzamide. Retrieved from

  • BLD Pharm. (n.d.). 3-Methoxy-4-methylbenzoic acid. Retrieved from

  • Sun Fine Chemicals. (n.d.). 3 Methoxy 4 Methylbenzoic Acid. Retrieved from

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 3-Methoxy-4-Methyl Benzoic Acid. Retrieved from

  • TCI Chemicals. (n.d.). 3-Methoxy-4-methylbenzoic Acid. Retrieved from

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from

  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from

  • Hilaris Publisher. (n.d.). Chromatography Purification Research Articles | Open Access Journals. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from

  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from

  • Benchchem. (n.d.). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. Retrieved from

  • Diva-portal.org. (n.d.). Purification Processes for Complex Biomacromolecules. Retrieved from

Sources

Technical Support Center: Strategies for Improving the Solubility of N-cyclopropyl-3-methoxy-4-methylbenzamide and Related Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers in drug discovery and development frequently encounter challenges with the poor aqueous solubility of novel chemical entities. Benzamide derivatives, such as N-cyclopropyl-3-methoxy-4-methylbenzamide, are a critical class of compounds with significant therapeutic potential, but their inherent hydrophobicity often limits their utility in biological assays and preclinical studies. Poor solubility can lead to underestimated potency, inconsistent results, and significant delays in project timelines.[1]

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome the solubility challenges associated with N-cyclopropyl-3-methoxy-4-methylbenzamide and similar poorly soluble molecules. The content is structured in a practical question-and-answer format to address specific issues encountered during experimentation, offering both troubleshooting solutions and foundational knowledge.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific, practical problems that users may encounter during their experiments.

Q1: I've prepared a 10 mM stock solution of N-cyclopropyl-3-methoxy-4-methylbenzamide in DMSO, but it appears hazy or has visible particulates. What's wrong?

A1: This indicates that you have likely exceeded the solubility limit of the compound even in neat DMSO, or the compound has low kinetic solubility.

  • Causality: While DMSO is a powerful solvent, it has limits. The calculated LogP (cLogP) for a related compound, 3-methoxy-4-methylbenzamide, is approximately 1.7, suggesting moderate lipophilicity.[2][3] The addition of the N-cyclopropyl group would likely increase this value, reducing solubility. Haze or particulates mean the compound is not fully dissolved, which will lead to inaccurate concentrations in downstream assays.

  • Immediate Actions & Solutions:

    • Gentle Warming and Sonication: Gently warm the solution to 30-37°C in a water bath and sonicate for 5-10 minutes. This can help overcome the activation energy barrier for dissolution.

    • Dilution: Prepare a new, more dilute stock solution (e.g., 1 mM or 5 mM). It is always better to work with a fully dissolved, lower-concentration stock than an inaccurate, high-concentration suspension.

    • Solvent Re-evaluation: While DMSO is a common starting point, consider alternative organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which may offer higher solubilizing capacity for your specific compound.[4]

Q2: My DMSO stock is clear, but the compound crashes out (precipitates) when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). How can I prevent this?

A2: This is a classic case of a compound exceeding its kinetic solubility limit in an aqueous medium.[5] The compound is soluble in the organic stock but not in the final aqueous environment.

  • Causality: When the DMSO stock is added to the buffer, the local concentration of the compound is transiently very high in a now predominantly aqueous environment. The compound has a very short time to disperse and dissolve before it self-associates and precipitates. This is a common issue for BCS Class II and IV compounds.[]

  • Troubleshooting Strategies:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[7]

    • Use Co-solvents: Prepare an intermediate stock solution containing a mixture of water-miscible organic solvents (co-solvents) before the final dilution. This can increase the solvent's capacity to hold the drug in solution.[8] See the Co-Solvent Comparison table below for options.

    • pH Adjustment: The benzamide moiety may contain an ionizable group. Based on its structure, the amide is unlikely to be readily ionizable, but if other functional groups are present, altering the pH of the buffer can dramatically increase solubility. For weakly basic compounds, lowering the pH increases solubility, while for weakly acidic compounds, raising the pH has the same effect.[9][10][11] A pH-solubility profile experiment is highly recommended (see Protocol 2).

    • Employ Solubilizing Excipients: For more challenging compounds, the use of specialized formulating agents is necessary. These work by creating a more favorable micro-environment for the drug molecule.

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

      • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[15][16] Use a concentration above the critical micelle concentration (CMC). Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are often used in preclinical formulations.[15]

Q3: I need a stable formulation for an in vivo animal study. What are the most robust methods to ensure bioavailability for a poorly soluble benzamide?

A3: For in vivo applications, achieving a stable and sufficiently high drug concentration is critical for ensuring adequate exposure and bioavailability. The method of choice will depend on the dose required and the route of administration.

  • Causality: Simply increasing the concentration with co-solvents may not be enough for oral or parenteral delivery, as the formulation will be diluted in physiological fluids, leading to precipitation. More advanced techniques aim to create stable, high-energy forms of the drug that resist crystallization.

  • Recommended Advanced Strategies:

    • Amorphous Solid Dispersions (ASDs): This is a leading strategy for improving the oral bioavailability of poorly soluble drugs.[17] An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[18][19] This converts the drug from a stable, low-solubility crystalline form to a high-energy, more soluble amorphous form.[20][21] The polymer stabilizes this amorphous state and prevents recrystallization.[17]

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate, which can improve absorption for dissolution rate-limited drugs.[15][16] This can be achieved through techniques like jet milling or wet bead milling to create nanocrystals.

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous fluids (like in the gastrointestinal tract).[22]

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: Understanding this distinction is crucial for interpreting your experimental results.

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure. It is a single, fixed value representing the point of saturation.[23] This measurement typically requires a long incubation time (24-48 hours) to ensure equilibrium is reached.[24]

  • Kinetic Solubility is the concentration at which a compound precipitates from a solution when that solution is prepared by a specific method, typically by diluting a concentrated organic stock into an aqueous buffer.[5] The resulting value can be much higher than the thermodynamic solubility because the compound may temporarily form a supersaturated solution or precipitate as a less stable, more soluble amorphous form.[25]

  • Why it Matters: Early drug discovery often relies on kinetic solubility assays for high-throughput screening.[26] However, this can be misleading, as a compound with high kinetic solubility might still crash out of solution over time.[25] For formulation development and later-stage studies, knowing the thermodynamic solubility is essential for creating a physically stable product.[23]

Q: How do I choose the right solubilization technique?

A: The choice depends on the physicochemical properties of your compound, the required concentration, and the experimental context (in vitro vs. in vivo). A systematic approach is best. See the workflow diagram below for a decision-making process.

Q: Can structural modification of the molecule itself improve solubility?

A: Yes, this is a key strategy in medicinal chemistry. Disrupting molecular planarity and symmetry can interfere with crystal lattice packing, which is a major barrier to dissolution.[27] Introducing polar or ionizable functional groups (e.g., amines, carboxylic acids) is another classic approach, though it must be balanced with the potential impact on the compound's activity and other properties.[28] Salt formation is also a very common and effective method for compounds with suitable ionizable groups.[29]

Data Presentation & Protocols

Table 1: Comparison of Common Solubilizing Excipients for Preclinical Formulations
Excipient ClassExample(s)Mechanism of ActionTypical Use ConcentrationKey Considerations
Co-solvents PEG 400, Propylene Glycol, EthanolReduces the polarity of the aqueous vehicle, increasing solvent capacity.[8]5-40% (v/v)Potential for in vivo toxicity at high concentrations; may not prevent precipitation upon dilution.
Surfactants Tween® 80, Solutol® HS-15, Cremophor® ELForm micelles that encapsulate the hydrophobic drug, increasing apparent solubility.[15]0.5-10% (w/v)Must be used above the CMC; potential for cell toxicity and interference with biological assays.
Cyclodextrins HP-β-CD, SBE-β-CDForms a host-guest inclusion complex, shielding the hydrophobic drug from water.[12][30]10-40% (w/v)Can alter the free fraction of the drug; may have dose-limiting toxicity (especially parenterally).
Protocol 1: Step-by-Step Experimental Workflow for Solubility Enhancement
  • Baseline Assessment: Determine the compound's kinetic solubility in the final aqueous buffer (e.g., PBS pH 7.4) with 0.5% DMSO. This is your starting point.

  • Co-solvent Screening: Prepare several formulations using different co-solvents (e.g., 20% PEG 400, 10% Propylene Glycol) and assess for precipitation both immediately and after 1-2 hours.

  • Excipient Screening: If co-solvents are insufficient, screen formulations containing cyclodextrins (e.g., 20% HP-β-CD) or non-ionic surfactants (e.g., 2% Tween® 80).

  • pH Profile (if applicable): If the molecule has a potential ionizable group, perform a pH-solubility profile (see Protocol 2) to see if pH adjustment is a viable strategy.

  • Visual and Physical Confirmation: After preparing each formulation, visually inspect for clarity against a black and white background. Let the solution stand for at least 4 hours (or ideally 24 hours) to check for delayed precipitation.

  • Quantitative Analysis: For lead formulations, filter the solution through a 0.22 µm filter and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV to confirm the actual soluble concentration.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach thermodynamic equilibrium.

  • Separate Solid and Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, being careful not to disturb the pellet. Filter it through a 0.22 µm syringe filter.

  • Quantify: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the solubility profile.

Visualizations

Diagram 1: Decision Workflow for Solubility Enhancement

G start Start: Poorly Soluble Compound check_stock Is 10 mM DMSO stock clear? start->check_stock dilute_aq Dilute to final conc. in aqueous buffer. Precipitation? check_stock->dilute_aq Yes fail_stock Lower stock conc. Try different solvent (e.g., DMF) check_stock->fail_stock No cosolvent Strategy 1: Add Co-solvent (e.g., PEG 400) dilute_aq->cosolvent Yes success Success: Soluble & Stable dilute_aq->success No ph_adjust Strategy 2: pH Adjustment (if ionizable) cosolvent->ph_adjust Still precipitates cosolvent->success Soluble excipient Strategy 3: Complexation/Micelles (Cyclodextrin/Surfactant) ph_adjust->excipient Still precipitates or not applicable ph_adjust->success Soluble advanced Strategy 4 (In Vivo): Amorphous Solid Dispersion or Particle Size Reduction excipient->advanced Still precipitates or for in vivo excipient->success Soluble advanced->success Formulation Stable fail_stock->check_stock

Caption: A decision tree for systematically selecting a solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host molecule.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. [Link]

  • pH and solubility. (n.d.). Khan Academy. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). PubMed. [Link]

  • Solubilization of Poorly Water-Soluble Drugs Using Solid Dispersions. (n.d.). Bentham Science. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. (2024). IJCRT.org. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers. [Link]

  • Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. (2025). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro-In vivo Evaluation. (2025). ResearchGate. [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). Molecular Pharmaceutics - ACS Publications. [Link]

  • 3-Methoxy-4-methylbenzamide. (n.d.). PubChem - NIH. [Link]

Sources

optimizing reaction conditions for N-cyclopropyl-3-methoxy-4-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Cyclopropyl-3-methoxy-4-methylbenzamide Synthesis

Welcome to the Application Support Hub. Subject: Technical Guide for CAS 7151-68-0 Derivatization (Amide Coupling) Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are synthesizing N-cyclopropyl-3-methoxy-4-methylbenzamide . Unlike standard peptide couplings, this reaction presents two specific antagonistic variables that often lead to suboptimal yields (40-60%) if not addressed:

  • Electronic Deactivation: The starting material, 3-methoxy-4-methylbenzoic acid, contains two electron-donating groups (EDGs) on the phenyl ring.[1] These groups increase electron density at the carbonyl carbon, rendering it less electrophilic and more difficult to activate compared to unsubstituted benzoic acid.

  • Nucleophile Volatility: Cyclopropylamine has a boiling point of ~50°C. Exothermic activation steps or high-temperature reactions often result in the loss of the amine before coupling is complete.

This guide provides three validated protocols (Routes A, B, and C) and a troubleshooting matrix to overcome these specific barriers.

Part 1: Route Selection & Protocol Design

Decision Matrix: Which Route Fits Your Scale?
FeatureRoute A: T3P® Coupling Route B: Acid Chloride Route C: HATU/HBTU
Best For Scale-up (>10g) & Green ChemistryCost-efficiency (Kg scale)Discovery/HTS (<100mg)
Reactivity High (Driven by anhydride)Very High (acyl chloride)Extreme (Active ester)
Atom Economy ExcellentGoodPoor (High MW byproducts)
Purification Liquid-Liquid Extraction (Water soluble byproducts)Recrystallization requiredChromatography often required
Moisture Sensitivity LowHighModerate

Part 2: Detailed Experimental Protocols

Route A: The "Green" T3P Route (Recommended for Purity)

Propylphosphonic anhydride (T3P) is recommended because it drives the reaction of electron-rich acids effectively while generating only water-soluble byproducts, eliminating the need for column chromatography.[1]

Reagents:

  • 3-Methoxy-4-methylbenzoic acid (1.0 equiv)[1]

  • Cyclopropylamine (1.5 equiv) — Excess accounts for volatility.[1]

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]

  • Pyridine or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Protocol:

  • Dissolution: Charge the benzoic acid and base (Pyridine) into EtOAc (5-10 volumes). Stir at 0°C.[2]

  • Activation: Add T3P solution dropwise over 10 minutes. Note: T3P requires a base to form the active species.

  • Nucleophile Addition: Add cyclopropylamine slowly at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours.

    • Critical Step: If conversion <90% by HPLC, heat to 45°C. The closed system prevents amine loss.

  • Workup (Self-Validating):

    • Wash organic layer with water (x2).

    • Wash with 1N HCl (removes excess pyridine and unreacted amine).

    • Wash with 1N NaOH (removes unreacted benzoic acid).[1]

    • Concentrate organic layer. The product typically crystallizes upon concentration.

Route B: The Acid Chloride Route (Cost-Optimized)

Best for overcoming the electronic deactivation of the methoxy group by converting the acid to the highly reactive acyl chloride.

Protocol:

  • Chlorination: Suspend 3-methoxy-4-methylbenzoic acid in Toluene. Add Thionyl Chloride (1.2 equiv) and a catalytic drop of DMF. Heat to 60°C until gas evolution ceases (approx. 2h).

  • Isolation (Optional but Recommended): Concentrate to remove excess SOCl₂ (which would otherwise react violently with the amine). Redissolve in DCM.

  • Coupling: Cool the acyl chloride solution to 0°C. Add Triethylamine (2.0 equiv).

  • Amine Addition: Add cyclopropylamine (1.2 equiv) dropwise. Maintain temp <10°C to prevent amine evaporation.

  • Workup: Quench with water. Wash with dilute HCl and Brine.

Part 3: Visualization of Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for this synthesis.

G Start Start: 3-Methoxy-4-methylbenzoic acid Scale_Check Check Scale & Equipment Start->Scale_Check Route_A Route A: T3P (Propylphosphonic anhydride) Priority: Purity & Ease Scale_Check->Route_A Pilot/Lab Scale Route_B Route B: Acid Chloride (SOCl2) Priority: Cost & Reactivity Scale_Check->Route_B Production Scale Step_A1 Dissolve in EtOAc + Pyridine (3 eq) Route_A->Step_A1 Step_B1 Generate Acid Chloride (SOCl2, cat. DMF, 60°C) Route_B->Step_B1 Step_A2 Add T3P + Cyclopropylamine (1.5 eq) Temp: 0°C -> RT Step_A1->Step_A2 Workup Workup Matrix 1. Acid Wash (Remove Amine) 2. Base Wash (Remove Acid) Step_A2->Workup Step_B2 Evaporate SOCl2 (CRITICAL: Remove acidic volatiles) Step_B1->Step_B2 Step_B3 Add Cyclopropylamine at 0°C (Prevent evaporation) Step_B2->Step_B3 Step_B3->Workup Final Target: N-cyclopropyl-3-methoxy-4-methylbenzamide Workup->Final

Caption: Workflow Logic for N-cyclopropyl-3-methoxy-4-methylbenzamide Synthesis highlighting Critical Control Points (CCPs) for reagent handling.

Part 4: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more HATU doesn't help. Why?

  • Diagnosis: You have likely lost your nucleophile. Cyclopropylamine (bp 50°C) is extremely volatile.[1] If your reaction exothermed upon HATU addition, the amine may have vaporized into the headspace.

  • Fix:

    • Use a sealed pressure tube or vessel.

    • Add the amine last at 0°C.

    • Increase amine equivalents to 1.5 - 2.0.[1]

Q2: The product is oiling out or sticky after workup.

  • Diagnosis: This benzamide core is lipophilic, but impurities (tetramethylurea from HATU or phosphorus byproducts) can prevent crystallization.

  • Fix:

    • Switch to the T3P route (Route A). T3P byproducts are water-soluble and wash away completely, leaving clean organic phase.[1]

    • If using HATU: Dissolve the oil in a minimal amount of hot Isopropyl Acetate (IPAc) and add n-Heptane dropwise to induce crystallization.

Q3: Why is the Acid Chloride route turning dark/black?

  • Diagnosis: The methoxy group on the ring makes the aromatic system electron-rich and susceptible to electrophilic aromatic substitution or polymerization under harsh acidic conditions (SOCl₂ + Heat).

  • Fix:

    • Use Oxalyl Chloride with catalytic DMF in DCM at 0°C instead of Thionyl Chloride at 60°C. It is milder.

    • Ensure strict temperature control. Do not overheat the intermediate acid chloride.

Q4: Can I use EDC/HOBt?

  • Analysis: Yes, but it is often less efficient for electron-rich benzoic acids.[1] The O-acylisourea intermediate formed by EDC is less stable and can rearrange to an N-acylurea byproduct if the amine attack is slow (which can happen due to the steric bulk of the cyclopropyl group). T3P is superior for this specific steric/electronic combination.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Pharmaceutical Industry.[1] Organic Process Research & Development. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Archimica (Now Euticals). (2011). T3P® (Propylphosphonic Anhydride) Application Guide. [Link](General reference for T3P stoichiometry and workup protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71735120 (Related structure containing N-cyclopropyl-3-methoxy-4-methylbenzamide fragment).[1] [Link][1]

Sources

Technical Support Center: Purification of N-cyclopropyl-3-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of N-cyclopropyl-3-methoxy-4-methylbenzamide , a lipophilic amide intermediate often utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways). The primary challenge with this molecule is separating the unreacted lipophilic acid starting material and the water-miscible (yet volatile) cyclopropylamine without inducing oiling-out during crystallization.

Our approach utilizes a Self-Validating Orthogonal Workup (SVOW) to remove >95% of starting materials prior to crystallization, followed by a controlled solvent-antisolvent recrystallization to polish the final purity to >99%.

Module 1: Impurity Profiling & Origin Analysis

Before attempting purification, you must identify which impurities are present. The synthesis typically involves the coupling of 3-methoxy-4-methylbenzoic acid with cyclopropylamine using a reagent like EDC, HATU, or Thionyl Chloride.

Common Impurity Spectrum
Impurity TypeSpecific CompoundOriginPhysical Behavior
Starting Material A CyclopropylamineUnreacted excess reagentVolatile liquid, water-miscible, basic (pKa ~9).
Starting Material B 3-methoxy-4-methylbenzoic acidUnreacted limiting reagentSolid, acidic (pKa ~4.5), lipophilic.
Coupling Byproduct Diisopropylurea (DIU) or TetramethylureaFrom DIC/EDC/HATUNeutral urea, often insoluble in ether/heptane.
Side Product Acid Anhydride DimerReaction of acid with itselfNeutral, lipophilic, difficult to separate by extraction.
Process Impurity Residual Solvent (DMF/DCM)Reaction solventTrapped in crystal lattice (occlusion).
Impurity Origin Map

ImpurityMap SM_Acid 3-methoxy-4- methylbenzoic acid Reaction Amidation Reaction SM_Acid->Reaction Product Target Amide (N-cyclopropyl...) SM_Acid->Product Residual (Acidic) Imp_Anhydride Acid Anhydride SM_Acid->Imp_Anhydride Self-Reaction SM_Amine Cyclopropylamine SM_Amine->Reaction SM_Amine->Product Residual (Basic) Reagent Coupling Agent (EDC/HATU/SOCl2) Reagent->Reaction Reaction->Product Imp_Urea Urea Byproducts Reaction->Imp_Urea Byproduct caption Figure 1: Origin of critical impurities in benzamide synthesis.

Module 2: The Self-Validating Orthogonal Workup (SVOW)

The Problem: Researchers often rely solely on chromatography. However, cyclopropylamine is difficult to visualize on TLC (no chromophore) and can streak, while the benzoic acid starting material has a similar Rf to the product in non-polar solvents.

The Solution: Use pH-switching to force impurities into the aqueous layer. This protocol is "self-validating" because you verify the pH at every step, ensuring the physics of solubility works in your favor.

Protocol Steps

Reagents Needed:

  • 1M HCl (or 10% Citric Acid for acid-sensitive substrates)

  • Saturated NaHCO₃ (Sodium Bicarbonate)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • pH Strips

Step 1: The Acidic Wash (Removes Cyclopropylamine)

  • Dilute the reaction mixture with EtOAc (approx. 10 mL per mmol of substrate).

  • Wash with 1M HCl (3 x volume).

  • VALIDATION POINT: Check the pH of the aqueous layer. It must be pH < 2 .

    • Why? Cyclopropylamine (pKa ~9) becomes protonated (ammonium salt) at pH 2, rendering it highly water-soluble and insoluble in EtOAc.

  • Separate layers. Keep the Organic Layer .

Step 2: The Basic Wash (Removes Benzoic Acid)

  • Wash the organic layer with Saturated NaHCO₃ (3 x volume).

  • VALIDATION POINT: Check the pH of the aqueous layer. It must be pH > 8 .

    • Why? 3-methoxy-4-methylbenzoic acid (pKa ~4.5) becomes deprotonated (carboxylate salt) at pH 8, rendering it water-soluble.

  • Separate layers.[2] Keep the Organic Layer .

Step 3: The Neutral Polish

  • Wash with Saturated Brine (NaCl) to remove trapped water.[2]

  • Dry over Anhydrous Na₂SO₄.

  • Concentrate in vacuo.

Result: You should now have a crude solid that is >95% pure, containing only neutral impurities (dimers, ureas).

Module 3: Troubleshooting Recrystallization

If the SVOW does not yield sufficient purity, or if you need to remove neutral coupling byproducts (like ureas), recrystallization is required.

Common Issue: The "Oiling Out" Phenomenon.[3] Benzamides with alkyl chains (like the cyclopropyl group) often melt before they dissolve or form supersaturated oils rather than crystals.

Recommended Solvent Systems
SystemCompositionApplicationProtocol Note
System A EtOAc / n-Heptane General PurityDissolve in min. hot EtOAc. Add hot Heptane until cloudy. Cool slowly.
System B Ethanol / Water Removing UreasDissolve in hot EtOH. Add warm water dropwise. Good for removing polar ureas.
System C Toluene High PurityExcellent for benzamides. High boiling point allows better solubility differential.
Step-by-Step Recrystallization Guide (System A)
  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate and heat to reflux. Add just enough solvent to dissolve the solid.[3]

  • Filtration (Optional): If there are insoluble particles (often urea byproducts), perform a hot filtration through a glass frit or cotton plug.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Controlled Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed.

    • Critical: Do not put it directly in ice. Rapid cooling causes oiling out.[3]

  • Harvest: Once solids form at room temperature, cool in an ice bath for 15 mins, then filter.

Module 4: Frequently Asked Questions (Troubleshooting)

Q: I see a spot on TLC that doesn't move (Baseline) and one that moves with the solvent front. Which is my product? A:

  • Baseline: Likely the cyclopropylamine salt or polar urea byproducts.

  • Solvent Front: Likely the dimer/anhydride or the product.

  • Test: Stain with Ninhydrin . Cyclopropylamine will stain red/purple (if unprotonated) or not at all if washed properly. The amide product typically absorbs UV (254 nm) strongly due to the benzamide chromophore.

Q: My product is an oil and won't solidify. What now? A:

  • Seed Crystal: If you have any solid pure material, add a tiny speck to the oil.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.

  • Sonication: Briefly sonicate the oil/solvent mixture to induce nucleation.

  • Solvent Swap: Evaporate the oil and try Diisopropyl Ether (IPE) or MTBE . These solvents are excellent for inducing crystallization in "greasy" amides.

Q: I used EDC/HOBt and I have a stubborn byproduct. A: The byproduct is likely the N-acylurea rearrangement product. This is neutral and lipophilic, meaning acid/base washes won't remove it.

  • Fix: You must use Column Chromatography .

  • Eluent: 0-5% Methanol in DCM. The urea usually elutes after the amide product.

Module 5: Decision Logic for Purification

Use this flowchart to decide your purification strategy based on the crude profile.

DecisionTree Start Crude Reaction Mixture CheckTLC Analyze TLC/LCMS Start->CheckTLC AcidBase Perform SVOW (Acid/Base Wash) CheckTLC->AcidBase Standard Profile PurityCheck Purity > 95%? AcidBase->PurityCheck Cryst Recrystallization (EtOAc/Heptane) PurityCheck->Cryst Yes (Solid) Column Flash Chromatography (Silica, Hex/EtOAc) PurityCheck->Column No (Complex Mix) Final Pure Product (>99%) Cryst->Final Column->Final caption Figure 2: Decision matrix for purification workflow.

References

  • National Institutes of Health (NIH). (2024). Synthesis and Structural Confirmation of Benzamide Derivatives. PMC. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of secondary amines and amides via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

Sources

Validation & Comparative

comparing spectroscopic data of N-cyclopropyl-3-methoxy-4-methylbenzamide with analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous spectroscopic comparison of N-cyclopropyl-3-methoxy-4-methylbenzamide against its synthetic precursors and structural analogs. This document is designed to assist analytical chemists and medicinal chemists in the precise structural verification of this benzamide scaffold, often utilized as a pharmacophore in kinase and PDE4 inhibitor development.

Executive Summary

N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS: 1007767-11-4) is a secondary benzamide characterized by a 1,2,4-trisubstituted aromatic core and a cyclopropyl amide tail. Structural validation requires differentiating this compound from:

  • The Hydrolytic Precursor: 3-Methoxy-4-methylbenzoic acid (Starting material).[1]

  • The Primary Amide: 3-Methoxy-4-methylbenzamide (Incomplete alkylation or ammonia contamination).[2]

  • Regioisomers: 4-Methoxy-3-methyl analogs (arising from isomeric starting materials).

This guide synthesizes experimental data from the precursor acid and established substituent chemical shift (SCS) principles to provide a definitive reference standard.

Spectroscopic Fingerprint Comparison

Proton NMR ( H NMR) Analysis

The most critical validation step is confirming the presence of the cyclopropyl group while retaining the specific 1,2,4-trisubstituted aromatic pattern of the parent acid.

Table 1: Comparative


H NMR Chemical Shifts (CDCl

, 400 MHz)
MoietyTarget: N-Cyclopropyl-3-methoxy-4-methylbenzamidePrecursor: 3-Methoxy-4-methylbenzoic acid [1]Analog: 3-Methoxy-4-methylbenzamideDiagnostic Feature
Ar-H2 (s)7.35 - 7.45 ppm (d,

Hz)
7.58 ppm (s)7.42 ppmH2 is between OMe and C=O; shifts upfield in amide vs acid.
Ar-H6 (d)7.25 - 7.35 ppm (dd,

Hz)
7.74 ppm (d,

Hz)
7.37 ppmH6 is ortho to C=O; sensitive to carbonyl modification.
Ar-H5 (d)7.10 - 7.15 ppm (d,

Hz)
7.18 ppm (d,

Hz)
7.18 ppmH5 is ortho to Me; least affected by amide formation.
-OCH

3.85 - 3.89 ppm (s)3.89 ppm (s)3.87 ppmDistinct sharp singlet; confirms 3-position.
-CH

2.25 - 2.30 ppm (s)2.27 ppm (s)2.28 ppmDiagnostic aryl-methyl singlet.
N-H 6.20 - 6.50 ppm (br s)10.0 - 12.0 ppm (COOH)5.50 - 6.50 ppm (br s, 2H)Acid proton disappears; Amide NH appears (broad).
Cyclopropyl CH 2.85 - 2.95 ppm (m, 1H)AbsentAbsentKey Identifier: Multiplet for methine proton.
Cyclopropyl CH

0.80 - 0.90 ppm (m, 2H)AbsentAbsentHigh-field multiplet (cis to amide).
Cyclopropyl CH

0.55 - 0.65 ppm (m, 2H)AbsentAbsentHigh-field multiplet (trans to amide).

Note: The acid shifts are based on experimental literature values [1]. Amide shifts are derived from standard substituent effects (Amide C=O is less electron-withdrawing than Acid C=O, causing a slight upfield shift of ortho protons H2 and H6).

Infrared (IR) Spectroscopy

Differentiation relies on the carbonyl stretch region (Amide I band) and the N-H stretch.

  • Target (Secondary Amide):

    • 
       (NH):  Single sharp band ~3250–3300 cm
      
      
      
      .
    • 
       (C=O):  Strong band ~1630–1640 cm
      
      
      
      (Amide I).
    • 
       (C-N):  ~1540 cm
      
      
      
      (Amide II).
  • Precursor (Acid):

    • 
       (OH):  Broad, jagged absorption 2500–3000 cm
      
      
      
      .
    • 
       (C=O):  ~1680–1690 cm
      
      
      
      (Acid dimer).
  • Analog (Primary Amide):

    • 
       (NH):  Two bands (symmetric/asymmetric) ~3180 and 3350 cm
      
      
      
      .

Experimental Protocols

Synthesis Workflow (Acid Chloride Method)

This protocol ensures high conversion and minimal purification, ideal for generating the target for spectral comparison.

  • Activation: Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous Toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of 3-methoxy-4-methylbenzoyl chloride).

  • Evaporation: Remove solvent and excess SOCl

    
     under reduced pressure.
    
  • Coupling: Redissolve residue in DCM. Add Cyclopropylamine (1.2 eq) and Triethylamine (2.0 eq) at 0°C. Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO

    
     (removes unreacted acid). Dry organic layer over MgSO
    
    
    
    .[3]
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

NMR Sample Preparation
  • Solvent: CDCl

    
     is preferred for resolution of the cyclopropyl multiplets. DMSO-
    
    
    
    may be used if solubility is poor, but N-H peaks will shift downfield (~8.0-8.5 ppm).
  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    

Visualizations & Logic Pathways

Synthesis & Validation Workflow

This diagram outlines the critical path from starting material to validated product.

SynthesisValidation Acid 3-Methoxy-4-methylbenzoic Acid (Precursor) Chloride Acyl Chloride (Intermediate) Acid->Chloride SOCl2, Reflux (-HCl, -SO2) Target N-Cyclopropyl-3-methoxy- 4-methylbenzamide Chloride->Target Cyclopropylamine Et3N, DCM Check1 Check IR: Loss of Broad OH (2500-3000) Shift C=O 1680 -> 1640 Target->Check1 Check2 Check NMR: New multiplets at 0.6, 0.8, 2.9 ppm Target->Check2

Figure 1: Synthetic route and critical spectroscopic checkpoints for validation.

NMR Decision Tree for Regioisomer Differentiation

Distinguishing the target from its isomer (4-methoxy-3-methyl) is crucial if the starting material source is ambiguous.

RegioisomerLogic Start Unknown Sample Spectrum NOE_Exp Run 1D NOE / NOESY Irradiate Methyl (2.3 ppm) Start->NOE_Exp Result1 NOE to Ar-H5 & Ar-H2? (Ortho protons) NOE_Exp->Result1 Conclusion1 Target Confirmed: 3-Methoxy-4-Methyl (Me is flanked by H5 and H2/OMe) Result1->Conclusion1 Yes (Weak to H2) Conclusion2 Isomer Identified: 4-Methoxy-3-Methyl (Me is flanked by H2 and OMe) Result1->Conclusion2 No (Strong to OMe) Result2 NOE to Ar-H2 only?

Figure 2: Logic flow for distinguishing the target from its 4-methoxy-3-methyl regioisomer using Nuclear Overhauser Effect (NOE).

Scientific Rationale & Mechanism

Substituent Effects on Chemical Shift

The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents:

  • Methoxy (-OCH

    
    ):  Strongly electron-donating by resonance (shielding ortho/para) but withdrawing by induction. In the target, it is meta to the amide and ortho to the methyl.
    
  • Methyl (-CH

    
    ):  Weakly electron-donating by hyperconjugation.
    
  • Amide (-CONHR): Electron-withdrawing (deshielding ortho protons).

Differentiation Logic: In the target (3-methoxy-4-methyl), the proton at position 2 (H2) is situated between the amide carbonyl and the methoxy group. The methoxy group exerts a shielding resonance effect, but the carbonyl exerts a deshielding anisotropic effect. In the 4-methoxy-3-methyl isomer, the H2 proton is between the amide and the methyl group. Since -OMe is a stronger donor than -Me, the H2 proton in the target will generally appear slightly more upfield (shielded) or show distinct coupling patterns compared to the isomer.

Mass Spectrometry (MS) Validation
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected [M+H]

    
    : 
    
    • Formula: C

      
      H
      
      
      
      NO
      
      
    • Exact Mass: 205.1103

    • Observed [M+H]

      
      : 206.1 
      
  • Fragmentation:

    • Loss of cyclopropylamine (-57 Da)

      
       Acylium ion [Ar-CO]
      
      
      
      at m/z ~149.

References

  • 3-Methoxy-4-methylbenzoic acid NMR Data

    • Source: AWS Open Data / PubChem Liter
    • Data

      
       2.27 (s, 3H), 3.89 (s, 3H), 7.18 (d), 7.58 (s), 7.74 (d).[3]
      
    • Verification:3

  • General Benzamide Synthesis & Spectra

    • Source: BenchChem / ChemicalBook (3-methoxy-4-methylbenzamide analogs).
    • Context: Confirmation of amide formation conditions (SOCl /NH ) and typical methoxy-benzamide shifts.
    • Link:2

  • Source: Standard Spectroscopic Tables (Pretsch/Clerc).

Sources

benchmarking the stability of N-cyclopropyl-3-methoxy-4-methylbenzamide against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of N-Cyclopropyl-3-methoxy-4-methylbenzamide Against Similar Compounds

Executive Summary & Technical Context

Compound Identity: N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS: 1017082-75-5) Common Role: Key intermediate in kinase inhibitor synthesis; identified impurity in Finerenone production (Impurity 21); scaffold for PDE4 and TRP channel modulators.

This guide serves as a technical benchmark for evaluating the physicochemical and metabolic stability of N-cyclopropyl-3-methoxy-4-methylbenzamide (Compound A ). Unlike generic stability reports, this analysis focuses on the structural causality of degradation—specifically how the N-cyclopropyl, 3-methoxy, and 4-methyl motifs interact to define its resistance profile compared to structural analogs.

Target Audience: Medicinal Chemists, Process Development Scientists, and DMPK Researchers.

Comparative Stability Analysis

To objectively benchmark performance, Compound A is evaluated against three distinct structural analogs. This comparison isolates the contribution of specific functional groups to the overall stability profile.

Comparators:

  • Analog B (N-Methyl-3-methoxy-4-methylbenzamide): Replaces cyclopropyl with methyl (assesses steric protection).

  • Analog C (N-Cyclopropyl-4-methylbenzamide): Removes 3-methoxy (assesses electronic/metabolic liability).

  • Analog D (N-Cyclopropylbenzamide): Core scaffold (baseline stability).

Table 1: Predicted Chemical & Metabolic Stability Benchmarks
FeatureCompound A (Target)Analog B (N-Methyl)Analog C (Des-methoxy)Analog D (Core)
Hydrolytic Stability (Acid/Base) High (Cyclopropyl steric shield)Medium (Less steric bulk)High High
Oxidative Stability (Chemical) Medium (Methoxy/Methyl susceptible)Medium High (Lacks electron-rich OMe)Very High
Metabolic Stability (HLM

)
Low-Medium (< 30 min)Medium Medium-High High (> 60 min)
Primary Clearance Route Benzylic hydroxylation (4-Me) & O-demethylationN-demethylation & Benzylic ox.[1]Benzylic hydroxylationRing hydroxylation (slow)
Plasma Stability Stable (Amide bond)Stable Stable Stable

Expert Insight: The N-cyclopropyl group in Compound A offers superior hydrolytic resistance compared to N-methyl analogs due to steric hindrance protecting the carbonyl carbon. However, the combination of the 4-methyl and 3-methoxy groups introduces significant metabolic "soft spots," making Compound A more susceptible to Phase I hepatic clearance than the unsubstituted core (Analog D).

Degradation Pathways & Mechanism

Understanding how the molecule breaks down is critical for designing stability-indicating assays.[2]

Figure 1: Metabolic & Chemical Degradation Map

DegradationPathways Parent N-cyclopropyl-3-methoxy- 4-methylbenzamide (Compound A) AcidBase Hydrolysis (Extreme pH) Parent->AcidBase Slow CYP_Benz CYP450 (Benzylic Oxidation) Parent->CYP_Benz Fast (Primary) CYP_Demeth CYP450 (O-Demethylation) Parent->CYP_Demeth Secondary Prod_Acid 3-methoxy-4-methylbenzoic acid + Cyclopropylamine AcidBase->Prod_Acid Amide Cleavage Met_Alc Benzylic Alcohol (Major Metabolite) CYP_Benz->Met_Alc Met_Acid Benzoic Acid Deriv. (Terminal Metabolite) Met_Alc->Met_Acid Dehydrogenase Met_Phenol Phenol Derivative (Reactive Intermediate) CYP_Demeth->Met_Phenol

Caption: Figure 1. Primary degradation pathways.[2] The 4-methyl group is the primary site of metabolic vulnerability (benzylic oxidation), while the amide bond remains chemically robust except under extreme pH stress.

Experimental Protocols

To validate the benchmarks above, the following protocols must be executed. These are designed to be self-validating by including specific negative and positive controls.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products (Impurity profiling).

  • Preparation: Prepare a 1 mg/mL stock of Compound A in Acetonitrile (ACN).

  • Conditions:

    • Acid Stress: Dilute stock 1:1 with 1N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Dilute stock 1:1 with 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Stress: Dilute stock 1:1 with 3% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Incubate at RT for 24 hours.
      
    • Control: Dilute stock 1:1 with water. Store at 4°C.

  • Analysis: Quench acid/base samples to pH 7.0. Analyze via HPLC-UV/MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Acceptance Criteria: Mass balance >95%. If degradation >20% occurs, identify peaks matching 3-methoxy-4-methylbenzoic acid (hydrolysis product).

Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Assess Phase I metabolism relative to Analog C and D.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM Compound A (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Workflow:

    • Pre-incubate HLM and Substrate at 37°C for 5 mins.

    • Initiate with NADPH.[3]

    • Sample at

      
       min.
      
    • Quench with ice-cold ACN containing internal standard (e.g., Warfarin).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
  • Validation:

    • Positive Control: Testosterone (High clearance).

    • Negative Control: Warfarin (Low clearance).

Figure 2: Experimental Workflow Logic

Workflow cluster_0 Chemical Stress (HPLC-UV) cluster_1 Metabolic Stress (LC-MS/MS) Start Start: Compound A Stock Split Split Samples Start->Split Acid 1N HCl, 60°C Split->Acid Base 1N NaOH, 60°C Split->Base Ox 3% H2O2, RT Split->Ox HLM Human Liver Microsomes + NADPH Split->HLM Analysis Data Analysis Acid->Analysis Base->Analysis Ox->Analysis Timepoints Sampling: 0, 5, 15, 30, 60 min HLM->Timepoints Timepoints->Analysis Result Calculate t1/2 & Identify Impurities Analysis->Result

Caption: Figure 2. Integrated workflow for parallel assessment of chemical and metabolic stability.

References

  • BenchChem. (2025).[4] Technical Support Center: Buclosamide Degradation Studies. (Provides foundational protocols for benzamide forced degradation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23530633, 3-Methoxy-4-methylbenzamide. (Physicochemical data for the core scaffold).

  • Słocz yńska, K. et al. (2019).[5] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharm. 69, 345–361.[5] (Methodology for intrinsic clearance calculation).

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. (Mechanistic insight into cyclopropyl ring stability vs. alkyl chains).

  • ChemScene. (2025). Product Information: 3-Methoxy-4-methylbenzamide.[1][6] (Confirming structure and purity standards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.